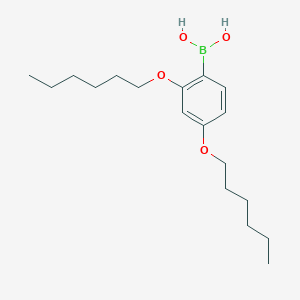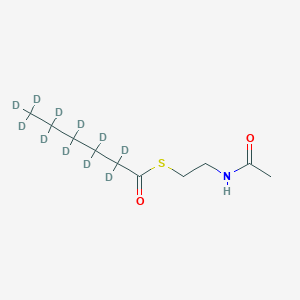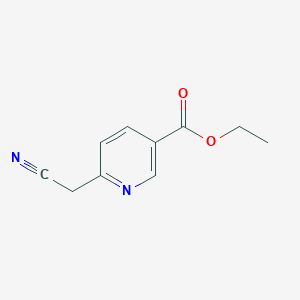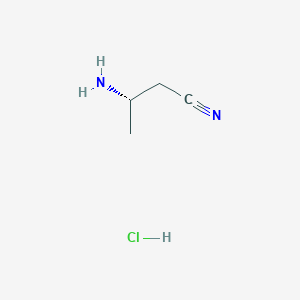![molecular formula C8H10BNO3 B1408583 (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid CAS No. 1253911-87-3](/img/structure/B1408583.png)
(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
Descripción general
Descripción
“(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid” is a chemical compound that has been mentioned in the context of biological evaluations . It has been associated with the synthesis of benzomorpholinone derivatives, which have been evaluated as BET bromodomain inhibitors for anti-hematologic malignancies activities .
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, a series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . Another study reported the regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper (I) catalyzed one-pot reaction .
Molecular Structure Analysis
The molecular structure of “this compound” and related compounds has been confirmed by interpretation of 1H NMR, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and related compounds have been studied. For example, a one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one was developed .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Development
(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid and its derivatives have been a subject of interest due to their applications in chemical synthesis. Innovative methods have been developed for synthesizing various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines, showing their significance in biology and medication (詹淑婷, 2012). Additionally, boron-containing derivatives of 2H-benzo[b][1,4]oxazine have been synthesized, indicating their potential as Hepatocyte Growth Factor (HGF)-mimetic agents (Das, Tang, & Sanyal, 2011).
Pharmaceutical Applications
The structural characteristics of this compound make it valuable in the pharmaceutical industry. For instance, derivatives of 3,4-dihydro-2H-benzo[1,4]oxazin have been studied for their dual activities as thromboxane A2 receptor antagonists and prostacyclin receptor agonists. This dual activity presents potential applications in anti-thrombotic and cardiovascular treatments (Ohno et al., 2006). Additionally, benzoxazinone analogs, including those derived from this compound, have shown antibacterial activity against various strains, suggesting their potential in developing new antimicrobial agents (Kadian, Maste, & Bhat, 2012).
Agricultural Applications
In the agricultural sector, certain derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid have been explored for their herbicidal activity. For instance, the inhibition of protoporphyrinogen oxidase by these derivatives has been identified, highlighting their potential in developing new herbicides with high efficacy and safety for crops (Huang et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid is the Bromodomain and Extra-Terminal motif (BET) family of proteins, particularly BRD4 . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic protein domains that specifically recognize acetylated lysine residues of histone .
Mode of Action
The compound interacts with its targets by inhibiting the BET bromodomains . These domains form deep hydrophobic pockets that recognize acetylated lysine residues . By inhibiting these domains, the compound can effectively block the recognition of acetylated lysine residues, thereby disrupting the function of the BET proteins .
Biochemical Pathways
The inhibition of BET proteins by this compound affects several biochemical pathways. Notably, it results in a significant transcriptional downregulation of c-Myc , a gene that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .
Result of Action
The inhibition of BET proteins by this compound leads to significant anti-proliferative activities against various hematologic malignancies cell lines at low-micromolar concentrations . This includes MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells .
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQDDUNFURCWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)

![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)










